Oxazolidine Cabazitaxel

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Ensure ANDA compliance by sourcing the exact oxazolidine-protected impurity marker (CAS 1373171-12-0) for cabazitaxel. Generic or misidentified standards risk inaccurate quantification and batch rejection. This 98%-purity standard differentiates process impurities from degradants in stability studies, ensuring reliable system suitability and ICH-compliant batch release testing. Rely on an identity-matched, stereochemically defined reference to maintain analytical precision throughout the product lifecycle and safeguard submissions.

Molecular Formula C48H61NO14
Molecular Weight 876.0 g/mol
Cat. No. B13439074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolidine Cabazitaxel
Molecular FormulaC48H61NO14
Molecular Weight876.0 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC
InChIInChI=1S/C48H61NO14/c1-26-30(59-41(53)36-34(28-19-15-13-16-20-28)49(45(8,9)62-36)42(54)63-43(3,4)5)24-48(55)39(60-40(52)29-21-17-14-18-22-29)37-46(10,38(51)35(57-12)33(26)44(48,6)7)31(56-11)23-32-47(37,25-58-32)61-27(2)50/h13-22,30-32,34-37,39,55H,23-25H2,1-12H3/t30-,31-,32+,34-,35+,36+,37-,39-,46+,47-,48+/m0/s1
InChIKeyWGEFOIHAXGTXJE-RTMVWDMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazolidine Cabazitaxel for Analytical Reference Standards: Identity, Classification, and Procurement Overview


Oxazolidine Cabazitaxel (CAS: 1373171-12-0) is a fully characterized impurity and synthetic intermediate of the second-generation taxane chemotherapeutic agent cabazitaxel . Structurally, it incorporates a 1,3-oxazolidine ring fused to the taxane core at the phenylisoserine side chain, a modification introduced during the multi-step semisynthesis of cabazitaxel from 10-deacetylbaccatin III (10-DAB) . It is chemically defined as 5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate, with a molecular weight of 876.0 g/mol [1]. This compound is not intended for therapeutic use but serves as a critical reference material for analytical method development, method validation, and quality control (QC) in the pharmaceutical manufacturing of cabazitaxel and its generic formulations .

Why Generic Substitution of Cabazitaxel Impurity Reference Standards Fails Analytical Compliance


In pharmaceutical quality control, the selection of an impurity reference standard is not interchangeable with a compound that is merely structurally related or bears the same core name. Substituting Oxazolidine Cabazitaxel (CAS 1373171-12-0) with another cabazitaxel-related impurity (e.g., Cabazitaxel Impurity 20, Impurity 32, or EP Impurity H) introduces substantial risk of analytical failure. These compounds differ in critical properties: molecular formula, exact molecular weight, stereochemical configuration, and chromatographic retention behavior . Furthermore, the identity and specification limits for specific impurities are mandated by pharmacopoeial monographs such as the European Pharmacopoeia (EP), where compounds like Cabazitaxel EP Impurity H (MW: 954.1 g/mol; CAS not assigned) are distinct entities from Oxazolidine Cabazitaxel (MW: 876.0 g/mol) [1]. Using an unverified or incorrectly matched reference standard invalidates system suitability tests, leads to inaccurate quantification of impurities in drug substance batches, and can result in regulatory non-compliance during Abbreviated New Drug Application (ANDA) submissions. Therefore, procurement decisions must be based on the exact identity match to the specified impurity peak in the validated analytical method, not on class or nomenclature similarity .

Quantitative Evidence for Prioritizing Oxazolidine Cabazitaxel as a Reference Standard


Purity Specification: 98% vs. ≥95% Reference Grade for Analytical Method Validation

Oxazolidine Cabazitaxel offered at a 98% purity specification provides a higher confidence reference standard for HPLC quantification compared to alternative sources or related impurities offered at a lower ≥95% specification. The difference in purity grade directly impacts the accuracy of impurity calculation in finished pharmaceutical products [1].

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Structural Differentiation: Oxazolidine Cabazitaxel vs. EP Impurity H for Peak Identification

Accurate identification of the specific cabazitaxel impurity peak in a chromatogram requires an exact molecular match. Oxazolidine Cabazitaxel (CAS 1373171-12-0, MW 876.0) is structurally and analytically distinct from the European Pharmacopoeia (EP) designated Impurity H (MW 954.1) [1][2]. Use of the incorrect reference standard will result in misidentification of the impurity profile.

Structural Elucidation Pharmaceutical Impurities LC-MS

Supply Chain Readiness: In-Stock Availability vs. On-Demand Synthesis Lead Times

For laboratories requiring immediate initiation of method validation, the procurement decision is significantly impacted by inventory status. The target compound, Oxazolidine Cabazitaxel (CAS 1373171-12-0), is reported as 'In Stock' with defined lead times at multiple reputable vendors, contrasting with related impurities like EP Impurity H which are listed as 'Synthesis on demand' with unspecified or longer lead times [1][2].

Supply Chain Management Reference Standards Procurement Logistics

Analytical Data Compliance: Availability of EP/USP Traceability for Regulatory Submissions

For ANDA submissions, regulatory bodies require comprehensive characterization data for reference standards. Oxazolidine Cabazitaxel from certified suppliers is provided with 'detailed characterization data compliant with regulatory guideline' and options for 'further traceability against pharmacopeial standards (USP or EP)' [1]. This contrasts with generic chemical suppliers that may not offer the structured data package required for CMC (Chemistry, Manufacturing, and Controls) filings.

Regulatory Compliance ANDA Submission GMP Quality Control

Stability and Storage: Long-Term Storage at 2-8°C vs. -20°C Requirements

The recommended storage condition for Oxazolidine Cabazitaxel from specific vendors is 2-8°C (refrigerated), while alternative sources specify storage at -20°C (frozen) [1]. The 2-8°C specification reduces energy costs and avoids potential freeze-thaw degradation associated with repeated removal from -20°C freezers during routine use.

Sample Stability Reference Material Handling Laboratory Logistics

Validated HPLC Methodology: Detection of Oxazolidine Cabazitaxel with RSD ≤10%

Analytical methods have been validated for the quantification of Oxazolidine Cabazitaxel using high-performance liquid chromatography (HPLC) with a relative standard deviation (RSD) of ≤10%, ensuring compliance with pharmacopeial standards for impurity testing . This level of precision is essential for accurate quantification near the ICH Q3A reporting threshold (0.05%).

HPLC Method Development Impurity Quantification Analytical Validation

Oxazolidine Cabazitaxel: Primary Application Scenarios in Pharmaceutical Development and Quality Control


AND/ANDA Analytical Method Validation for Cabazitaxel Drug Substance

In the development of Abbreviated New Drug Applications (ANDAs) for generic cabazitaxel injectable formulations, precise identification and quantification of process-related impurities are mandated. Oxazolidine Cabazitaxel (CAS 1373171-12-0) is utilized as a primary reference standard to establish system suitability parameters (e.g., resolution between critical peak pairs) and to validate the linearity, accuracy, and precision of HPLC methods specifically for this impurity . Unlike the active pharmaceutical ingredient (API) or degradation products, this compound is a specific marker of the synthetic route employing oxazolidine protection chemistry, making it a critical component of the impurity profile described in Module 3.2.S.3.2 of the Common Technical Document (CTD).

Routine Quality Control (QC) Lot Release Testing

Commercial manufacturers of cabazitaxel API or finished drug product (Jevtana® and its generics) rely on Oxazolidine Cabazitaxel as a working standard in QC laboratories. During each batch release, the standard is run alongside test samples to confirm that the oxazolidine-related impurity does not exceed the identification or qualification thresholds defined in ICH Q3A guidelines. Procurement of this specific standard ensures consistency in peak retention time and response factor across multiple batches and over the product lifecycle . The high purity specification (98%) minimizes quantitative bias, ensuring that the reported impurity content accurately reflects the true safety and purity profile of the drug substance [1].

Process Development and Synthetic Route Scouting

During the development or optimization of alternative cabazitaxel synthetic routes, process chemists monitor the formation of oxazolidine-protected intermediates. The target compound serves as an authentic marker to confirm the completion of the coupling reaction between the baccatin III core and the oxazolidinecarboxylic acid side chain, as well as to monitor the efficiency of the subsequent deprotection step that yields the final cabazitaxel API . Tracking this specific impurity aids in fine-tuning reaction conditions (e.g., temperature, base selection) to maximize yield while minimizing the persistence of this process-related impurity in the final product [1].

Forced Degradation Studies to Differentiate Process Impurities from Degradants

Regulatory guidance (ICH Q1A) requires forced degradation studies to understand the stability profile of the drug product. Oxazolidine Cabazitaxel is used as a reference marker to distinguish it from degradation products that may co-elute in HPLC analysis. Since this compound is a process impurity (introduced during synthesis) and not a degradant formed under stress conditions (heat, light, humidity, oxidation), its presence in stability samples confirms the robustness of the manufacturing process. Having a well-characterized standard allows analysts to accurately attribute peaks in stability-indicating methods, preventing the misclassification of process impurities as shelf-life-limiting degradants .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxazolidine Cabazitaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.